

A Spectroscopic Showdown: Unmasking the Isomers of Quinolinone

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Compound of Interest

Compound Name: 1-(Quinolin-4-yl)ethanone

Cat. No.: B1313561

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For researchers, scientists, and drug development professionals delving into the world of heterocyclic compounds, quinolinones represent a pivotal scaffold. Their isomeric forms, particularly 2-quinolinone and 4-quinolinone, while structurally similar, exhibit distinct physicochemical and pharmacological properties. A precise and rapid differentiation between these isomers is crucial for synthesis, quality control, and downstream applications. This guide provides an objective, data-driven spectroscopic comparison of 2-quinolinone and 4-quinolinone, supported by detailed experimental protocols and a visual workflow to aid in their unambiguous identification.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for 2-quinolinone and 4-quinolinone, collated from various experimental sources. These values provide a quantitative basis for distinguishing between the two isomers.

| Spectroscopic Technique | Parameter | 2-Quinolinone | 4-Quinolinone |
|----------------------------------|---|--|--|
| UV-Vis Spectroscopy | λ_{max} (nm) | ~328, 270, 228 | ~314, 269 |
| FTIR Spectroscopy | Carbonyl (C=O) stretch (cm^{-1}) | ~1660 | ~1640 |
| N-H stretch (cm^{-1}) | ~3100-3400 (broad) | ~3100-3400 (broad) | |
| ^1H NMR Spectroscopy | δ (ppm) in DMSO-d_6 | ~11.6 (NH), 7.8-7.2 (aromatic), 6.5 (H3), 7.8 (H4) | ~11.9 (NH), 8.2-7.3 (aromatic), 6.1 (H3) |
| ^{13}C NMR Spectroscopy | δ (ppm) in DMSO-d_6 | ~162 (C2), 141 (C4), 120-139 (aromatic) | ~178 (C4), 140 (C2), 110-140 (aromatic) |
| Mass Spectrometry | Molecular Ion (m/z) | 145 | 145 |
| Key Fragmentation Ions (m/z) | 117, 90 | 117, 90 | |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of spectroscopic data. Below are generalized protocols for the key experiments cited.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation:** Prepare a stock solution of the quinolinone isomer in ethanol at a concentration of 1 mM. From the stock solution, create a dilution to a final concentration of approximately 0.1 mM in ethanol.
- Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- Measurement:** Record the absorbance spectrum from 200 to 400 nm against an ethanol blank. Identify the wavelengths of maximum absorbance (λ_{max}).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method is commonly used. Mix approximately 1 mg of the quinolinone isomer with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Instrumentation:** Utilize an FTIR spectrometer.
- **Measurement:** Record the infrared spectrum in the range of 4000-400 cm^{-1} . Identify the characteristic absorption bands, particularly the carbonyl (C=O) and N-H stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the quinolinone isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.
- **Measurement:** Acquire ^1H and ^{13}C NMR spectra. For ^1H NMR, a standard single-pulse experiment is sufficient. For ^{13}C NMR, a proton-decoupled pulse sequence is used. Chemical shifts are referenced to the residual solvent peak.

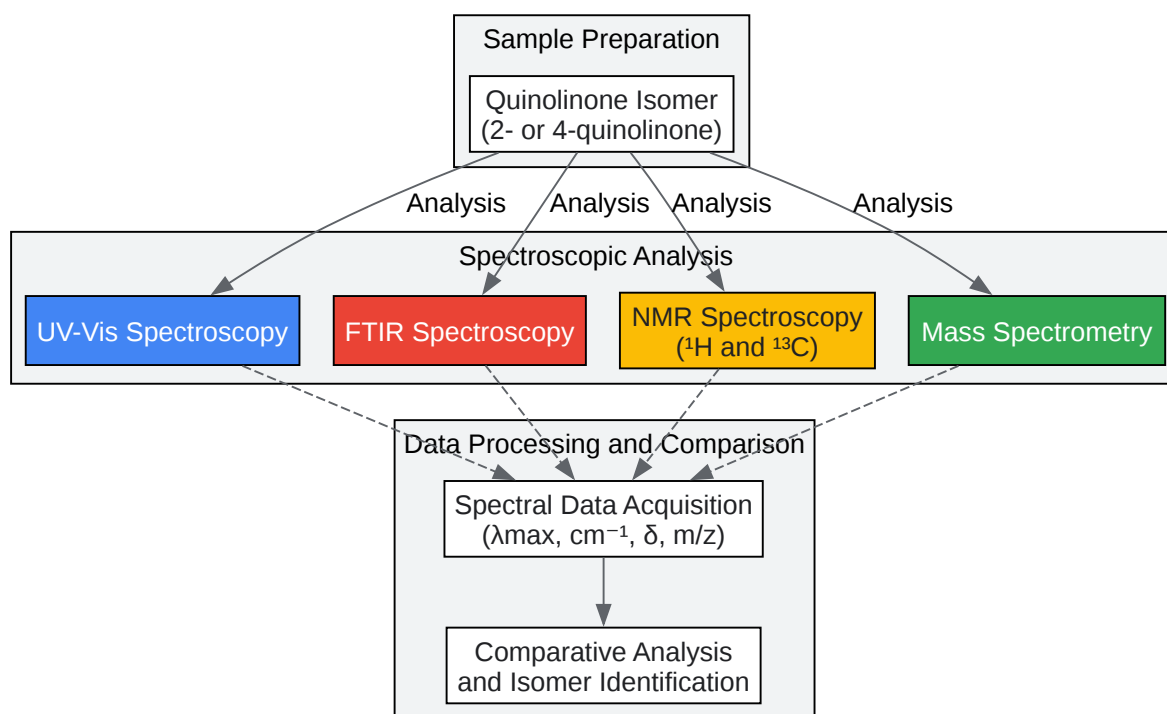
Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the quinolinone isomer in a suitable volatile solvent like methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer with an electron ionization (EI) source.
- **Measurement:** Introduce the sample into the ion source. Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-200. Identify the molecular ion peak and major fragmentation ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of quinolinone isomers.

Experimental Workflow for Spectroscopic Comparison of Quinolinone Isomers



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Caption: A flowchart illustrating the general experimental procedure for the spectroscopic analysis and comparison of quinolinone isomers.

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